Cas no 1219149-66-2 (N-Acetyl Sulfadiazine-d4 (Major))

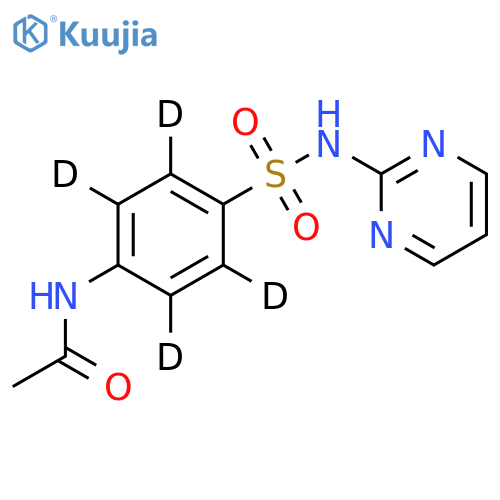

1219149-66-2 structure

商品名:N-Acetyl Sulfadiazine-d4 (Major)

CAS番号:1219149-66-2

MF:C12H12N4O3S

メガワット:296.338327407837

CID:1064327

N-Acetyl Sulfadiazine-d4 (Major) 化学的及び物理的性質

名前と識別子

-

- N-Acetyl Sulfadiazine-d4

- N-Acetyl Sulfadiazine-d4 (Major)

-

じっけんとくせい

- ゆうかいてん: 256-258?C

N-Acetyl Sulfadiazine-d4 (Major) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A187812-1mg |

N-Acetyl Sulfadiazine-d4 (Major) |

1219149-66-2 | 1mg |

$ 176.00 | 2023-09-09 | ||

| TRC | A187812-10mg |

N-Acetyl Sulfadiazine-d4 (Major) |

1219149-66-2 | 10mg |

$ 1355.00 | 2023-09-09 |

N-Acetyl Sulfadiazine-d4 (Major) 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1219149-66-2 (N-Acetyl Sulfadiazine-d4 (Major)) 関連製品

- 127-73-1(N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide)

- 100-90-3(N-Acetyl Sulfamethazine)

- 127-74-2(N-Acetyl Sulfadiazine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量